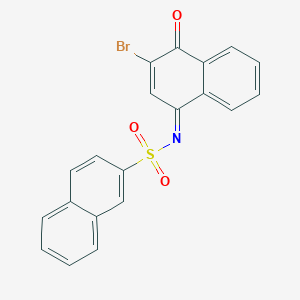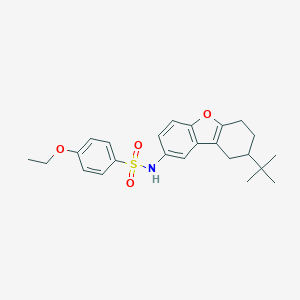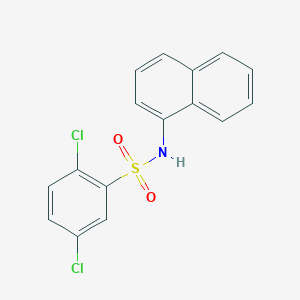
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene and has a unique chemical structure that makes it a valuable tool for studying biological processes.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is not well understood. However, it is thought to work by binding to specific sites on enzymes or proteins, thereby inhibiting their activity or disrupting their interactions with other molecules.
Biochemical and Physiological Effects:
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide in lab experiments is its ability to selectively inhibit the activity of enzymes and proteins. This makes it a valuable tool for studying the role of specific enzymes and proteins in biological processes. However, one limitation of using this compound is that it may not be suitable for use in vivo due to its potential toxicity.
Orientations Futures
There are several future directions for research on N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of research is the development of new applications for this compound, such as in the treatment of neurological disorders or cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide involves several steps. The first step is the synthesis of 3-bromo-4-hydroxy-1(4H)-naphthalenone, which is then reacted with 2-naphthalenesulfonamide to form the final product. The synthesis of this compound is relatively straightforward and can be done using standard laboratory techniques.
Applications De Recherche Scientifique
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been used in a variety of scientific research applications. One of the most common applications is in the study of enzyme inhibitors. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been used in the study of protein-protein interactions and has been shown to disrupt the interaction between two proteins involved in cancer cell growth.
Propriétés
Formule moléculaire |
C20H12BrNO3S |
|---|---|
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
(NE)-N-(3-bromo-4-oxonaphthalen-1-ylidene)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H12BrNO3S/c21-18-12-19(16-7-3-4-8-17(16)20(18)23)22-26(24,25)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H/b22-19+ |
Clé InChI |
BAWKTFNZWIXBKX-ZBJSNUHESA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C/3\C=C(C(=O)C4=CC=CC=C43)Br |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)Br |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281686.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)

![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
